molecular formula C40H26N8 B093735 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine CAS No. 16834-13-2

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine

Cat. No.: B093735
CAS No.: 16834-13-2
M. Wt: 618.7 g/mol
InChI Key: WQCKXOJXOKSXQZ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a porphyrin derivative characterized by the presence of four pyridyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of macrocyclic compounds known for their extensive applications in various fields due to their unique chemical and physical properties. This particular compound is notable for its ability to form coordination complexes with metals, making it useful in a variety of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine typically involves the condensation of pyrrole with 4-pyridinecarbaldehyde. The reaction is carried out under acidic conditions, often using a solvent such as propionic acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired porphyrin compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin species with different reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution reactions can produce a variety of functionalized porphyrin derivatives .

Scientific Research Applications

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it particularly valuable in catalysis and materials science. Additionally, its photophysical properties make it an excellent candidate for applications in photodynamic therapy and sensor development .

Properties

IUPAC Name

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZSHSJERXNJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066121
Record name 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16834-13-2
Record name 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
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5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
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5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
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5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
Reactant of Route 5
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
Reactant of Route 6
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine
Customer
Q & A

Q1: What is the molecular formula and weight of TPyP?

A1: TPyP has the molecular formula C40H26N8 and a molecular weight of 622.70 g/mol.

Q2: What are the key spectroscopic characteristics of TPyP?

A: TPyP exhibits characteristic absorption bands in the UV-vis region, including a strong Soret band around 420 nm and weaker Q bands between 500-700 nm. [] These bands are sensitive to metalation and aggregation state. []

Q3: How does TPyP interact with surfaces?

A: TPyP readily adsorbs onto various surfaces like gold [, ], silicon [], and ITO [], forming self-assembled monolayers (SAMs) driven by its pyridyl groups. The electrode potential can influence the ordering of TPyP molecules on the surface. [, ]

Q4: Does TPyP form different nanostructures?

A: Yes, TPyP forms a variety of nanostructures depending on the synthetic conditions. These include nanofibers [, , , ], nanospheres [, , , ], nanotubes [, ], nanorods [, , , ], and micro-scale structures like prisms and octahedra. [, ] Surfactant-assisted self-assembly is often used to control the morphology. [, , , , , ]

Q5: How does the central metal ion impact the morphology of TPyP assemblies?

A: The central metal ion plays a crucial role in determining the morphology of TPyP nanoassemblies. For example, in the presence of a surfactant, H2TPyP forms irregular aggregates, ZnTPyP assembles into short nanorods, and TiOTPyP organizes into long nanofibers. []

Q6: Can TPyP act as a photosensitizer?

A: Yes, TPyP and its metal complexes can act as photosensitizers in photodynamic therapy [, , , ] and photocatalytic applications. [, , ] For instance, ZnTPyP nanofibers exhibit enhanced photocatalytic activity compared to nanospheres for the degradation of Rhodamine B under visible light. []

Q7: Does the morphology of TPyP nanostructures influence their photocatalytic performance?

A: Yes, the morphology significantly impacts photocatalytic efficiency. ZnTPyP nanofibers, with their J-aggregate structure, demonstrate superior photocatalytic activity compared to spherical nanostructures due to facilitated electron transfer. []

Q8: Have computational methods been used to study TPyP?

A: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of TPyP with metal atoms like copper, [] analyze charge transport pathways, [] and model excited state electron dynamics. []

Q9: Can computational methods predict the properties of TPyP-based materials?

A: DFT calculations have been used to study the optical limiting properties of TPyP-based metal-organic frameworks, confirming the role of interpenetrated structures in enhancing nonlinear optical performance. []

Q10: What are the potential applications of TPyP in sensing?

A: TPyP and its derivatives have been investigated for use in sensors. For example, a TPyP-modified ITO electrode was developed for the photoelectrochemical detection of nucleotides in water. [] Additionally, a FRET-based sensor utilizing CdTe quantum dots and TPyP was designed for the sensitive detection of organophosphorus pesticides. []

Q11: Can TPyP be used in the construction of metal-organic frameworks (MOFs)?

A: Yes, TPyP is a versatile building block for constructing porous MOFs. These MOFs have shown potential in applications such as photodynamic therapy [] and carbon dioxide capture. []

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